![molecular formula C17H18BrN3 B379450 4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE](/img/structure/B379450.png)
4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound features a bromine atom attached to the benzene ring and a propyl group attached to the benzimidazole moiety. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the benzimidazole derivative with aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Comparison
4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C17H18BrN3 |
|---|---|
Molecular Weight |
344.2g/mol |
IUPAC Name |
4-bromo-N-[(1-propylbenzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C17H18BrN3/c1-2-11-21-16-6-4-3-5-15(16)20-17(21)12-19-14-9-7-13(18)8-10-14/h3-10,19H,2,11-12H2,1H3 |
InChI Key |
CQLRDFWDUMULPG-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Br |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


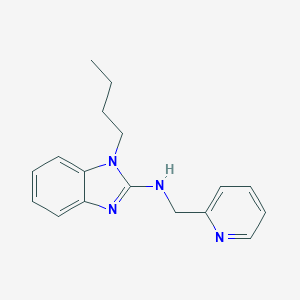
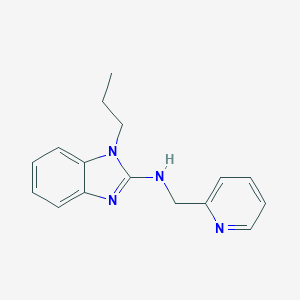
![N-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B379369.png)
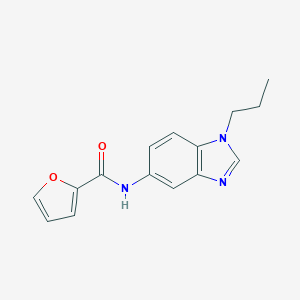
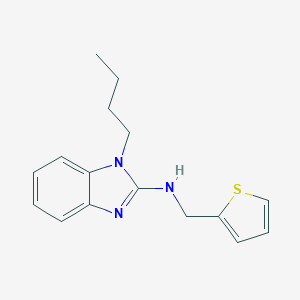
![2-[(4-Tert-butylphenoxy)methyl]-1-methylbenzimidazole](/img/structure/B379373.png)
![2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B379374.png)
![1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B379375.png)
![1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379376.png)
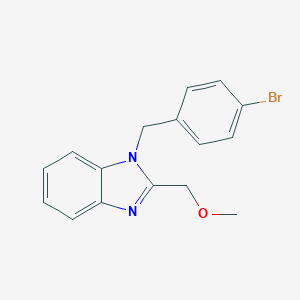
![1-[2-(4-bromophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379380.png)
![1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379381.png)
![1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B379384.png)
![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)
